Vanillic acid 4-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

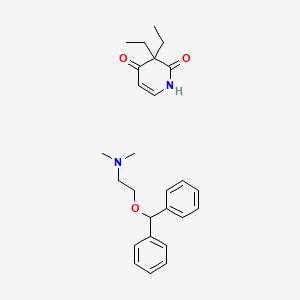

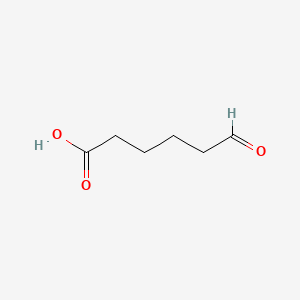

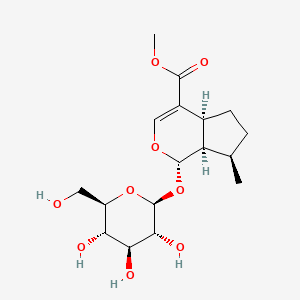

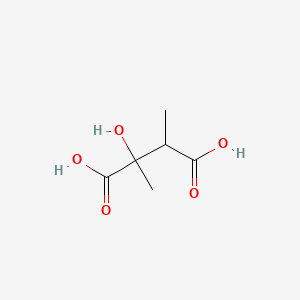

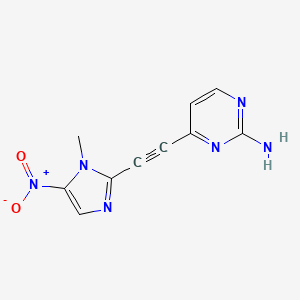

Vanillic acid 4-sulfate, also known as vanillate 4-sulphate, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. Vanillic acid 4-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Vanillic acid 4-sulfate has been primarily detected in urine. Within the cell, vanillic acid 4-sulfate is primarily located in the cytoplasm.

Vanillic acid 4-sulfate is a member of benzoic acids.

Applications De Recherche Scientifique

1. Potential Therapeutic Effects in Ulcerative Colitis

Vanillic acid has been observed to have beneficial effects against dextran sulfate sodium (DSS)-induced ulcerative colitis. The study revealed that vanillic acid reduced the severity of clinical signs of DSS-induced colitis, including weight loss and colon length shortening. It significantly suppressed the expression of cyclooxygenase-2 and the activation of transcription nuclear factor-κB p65 in DSS-treated colon tissues. Moreover, it reduced the elevated plasma levels of interleukin (IL)-6, indicating its potential in regulating chronic intestinal inflammation (Kim et al., 2010).

2. Metabolism and Bioavailability in Humans

Research has shown that phenolic acids from beer, which include vanillic acid, are absorbed in humans and extensively metabolized. The study highlighted that after ingestion, there was a significant increase in plasma levels of phenolic acids, with these compounds mainly appearing as glucuronide and sulfate conjugates. This indicates the bioavailability and metabolic transformation of phenolic acids like vanillic acid in the human body (Nardini et al., 2006).

3. Role in Sensory Perception and Potential for Food Industry Applications

Vanillic acid has been studied for its sensory characteristics and the effects of its repeated consumption on sourness, bitterness, and astringency. The research is pertinent to understanding the impact of small-molecular-weight phenolic acids like vanillic acid on the sensory characteristics of foods. This knowledge can potentially guide the food industry in improving the sensory qualities of food products containing phenolic acids (Duizer & Langfried, 2016).

Propriétés

Nom du produit |

Vanillic acid 4-sulfate |

|---|---|

Formule moléculaire |

C8H8O7S |

Poids moléculaire |

248.21 g/mol |

Nom IUPAC |

3-methoxy-4-sulfooxybenzoic acid |

InChI |

InChI=1S/C8H8O7S/c1-14-7-4-5(8(9)10)2-3-6(7)15-16(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

Clé InChI |

TXRKUXPAEPOCIX-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl hydrogen phosphate](/img/structure/B1218043.png)